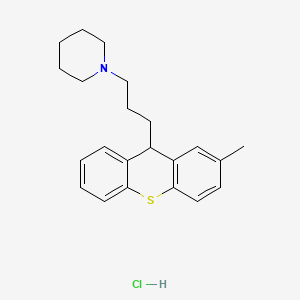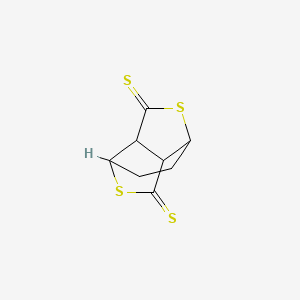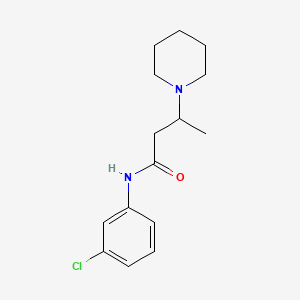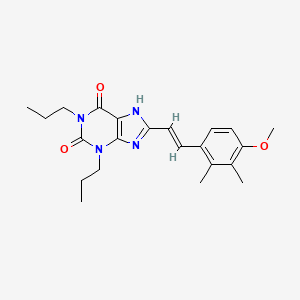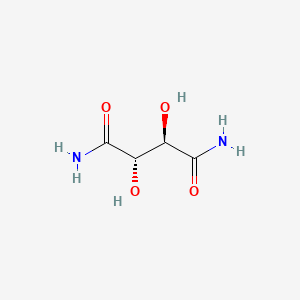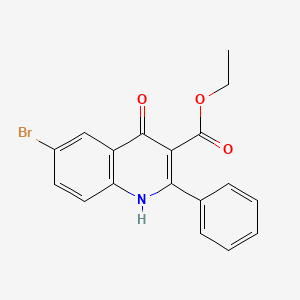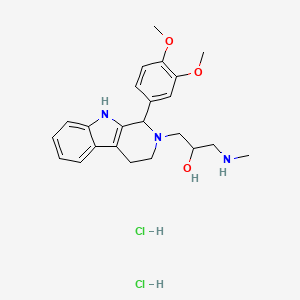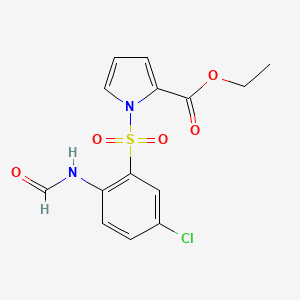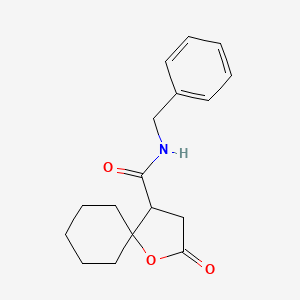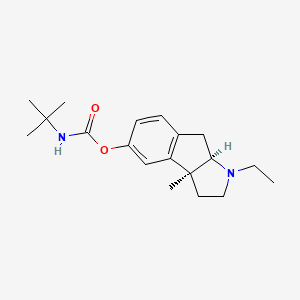
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt is a complex organic compound with a unique structure. This compound is known for its vibrant color and is often used in various scientific and industrial applications. Its molecular formula is C31H33N2O6S2Ba, and it has a significant role in the field of chemistry due to its distinctive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt involves multiple stepsThe final step involves the formation of the barium salt through a reaction with barium chloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of pigments and dyes for textiles and plastics.
作用機序
The mechanism of action of Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(ethyl)methylammonium, barium salt involves its interaction with specific molecular targets. The compound’s diethylamino group allows it to bind to various substrates, facilitating reactions such as electron transfer and nucleophilic substitution. The sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications .
類似化合物との比較
Similar Compounds
- Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, sodium salt
- Hydrogen (4-(4-(diethylamino)-alpha-(3,6-disulphonato-1-naphthyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, potassium salt
Uniqueness
The barium salt variant of this compound is unique due to its enhanced stability and specific applications in industrial processes where barium’s properties are advantageous. Compared to its sodium and potassium counterparts, the barium salt exhibits different solubility and reactivity profiles, making it suitable for specialized applications .
特性
CAS番号 |
98493-36-8 |
|---|---|
分子式 |
C60H62BaN4O12S4 |
分子量 |
1296.7 g/mol |
IUPAC名 |
barium(2+);4-[[4-(diethylamino)phenyl]-[4-[ethyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C30H32N2O6S2.Ba/c2*1-5-31(4)24-12-8-21(9-13-24)30(22-10-14-25(15-11-22)32(6-2)7-3)29-20-27(40(36,37)38)19-23-18-26(39(33,34)35)16-17-28(23)29;/h2*8-20H,5-7H2,1-4H3,(H-,33,34,35,36,37,38);/q;;+2/p-2 |
InChIキー |
ROGPISPGVUKBIP-UHFFFAOYSA-L |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



